tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate
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Overview
Description
tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is a chemical compound with the molecular formula C13H27N3O2This compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways, contributing to its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [3-(piperazin-1-yl)propyl]carbamate
- tert-Butyl N-(3-piperazin-1-ylpropyl)carbamate
- tert-Butyl (3-(piperazin-1-yl)prop-1-yl)carbamate
Uniqueness
tert-Butyl Methyl(3-(piperazin-1-yl)propyl)carbamate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(3-piperazin-1-ylpropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)8-5-9-16-10-6-14-7-11-16/h14H,5-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEMTQZTYRRCLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679959 |
Source
|
Record name | tert-Butyl methyl[3-(piperazin-1-yl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-68-3 |
Source
|
Record name | Carbamic acid, N-methyl-N-[3-(1-piperazinyl)propyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl methyl[3-(piperazin-1-yl)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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